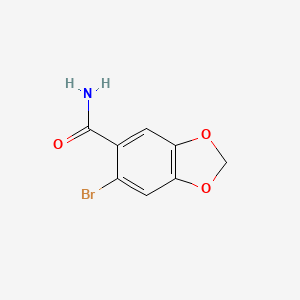

6-Bromo-1,3-benzodioxole-5-carboxamide

描述

6-Bromo-1,3-benzodioxole-5-carboxamide is a halogenated benzodioxole derivative characterized by a bromine atom at the 6-position of the benzodioxole ring and a carboxamide functional group at the 5-position. This compound is structurally analogous to 6-Bromo-1,3-benzodioxole-5-carboxaldehyde (CAS 15930-53-7), which shares the brominated benzodioxole core but substitutes the carboxamide with a carboxaldehyde group . The bromine atom enhances electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

属性

IUPAC Name |

6-bromo-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2H,3H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJNDBMJYKWZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651135 | |

| Record name | 6-Bromo-2H-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82463-74-9 | |

| Record name | 6-Bromo-2H-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

6-Bromo-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound features a bromine atom attached to a benzodioxole structure, which is believed to influence its interaction with biological systems. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₆BrNO₃

- Key Features : Contains a bromine atom and a carboxamide functional group, contributing to its unique reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Notably, it has been shown to affect monoaminergic systems by inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This mechanism suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Neuropharmacological Effects

Research indicates that this compound may act as a positive allosteric modulator (PAM) for nicotinic acetylcholine receptors (nAChRs), particularly the α3β2 subtype. This modulation can influence central nervous system (CNS) activity, leading to various behavioral effects in animal models .

In Vivo Studies :

- Dosage : Administration of the compound at doses of 2.5 mg/kg and 5 mg/kg in BALB/c male mice demonstrated significant CNS effects.

- Behavioral Observations :

Potential Therapeutic Applications

The compound's ability to modulate neurotransmitter systems positions it as a candidate for further investigation in:

- Anxiety Disorders : Evidence from animal studies suggests potential anxiolytic properties.

- Mood Disorders : Due to its influence on serotonin and norepinephrine reuptake, it may have implications for treating depression.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

相似化合物的比较

Functional Group and Substituent Variations

The following table compares 6-Bromo-1,3-benzodioxole-5-carboxamide with key analogs:

Structural and Reactivity Analysis

- Bromine Position : The 6-bromo substitution in the target compound contrasts with 4-bromo analogs (e.g., 4-Bromo-7-methoxy-1,3-benzodioxole-5-carboxylic acid methyl ester ). The 6-position bromine likely enhances steric hindrance near the carboxamide group, influencing binding affinity in pharmacological applications.

- Carboxamide vs. Aldehyde : The carboxamide group in the target compound offers hydrogen-bonding capabilities, making it suitable for ligand design, whereas the aldehyde in 6-Bromo-1,3-benzodioxole-5-carboxaldehyde is more reactive in condensation reactions .

- Alkylated vs. Brominated Derivatives : N-(1-propylbutyl)-1,3-benzodioxole-5-carboxamide lacks bromine but features an alkyl chain, reducing halogen-associated toxicity and enabling use in feed additives.

准备方法

Preparation of 5-Bromo-6-(bromomethyl)benzo[d]dioxole

- Starting Material: 6-bromobenzo[d]dioxol-5-yl)methanol

- Reagents: Carbon tetrabromide (CBr4), triphenylphosphine (PPh3)

- Solvent: Anhydrous dichloromethane (DCM)

- Conditions: Reflux for 7 hours

- Yield: 91%

- Description: This step is a modified Appel reaction converting the hydroxymethyl group to a bromomethyl group.

| Parameter | Value |

|---|---|

| IR (CHCl3) cm⁻¹ | 3071, 3039 (aromatic C-H), 2949, 2860 (alkyl C-H), 1231, 1063 (C-O-C) |

| ¹H NMR (CDCl3, 400 MHz) | δ 7.37 (s, 1H), 7.15 (s, 1H), 6.07 (s, 2H), 4.52 (s, 2H) |

| ¹³C NMR (CDCl3, 100 MHz) | δ 149.1, 148.1, 128.3, 121.4, 113.3, 108.1, 102.0, 37.2 |

| HRMS (ESI) m/z | Calculated for C8H7Br2O2 [M+H]+ 294.8787, Found 294.8786 |

Synthesis of 5-(Azidomethyl)-6-bromobenzo[d]dioxole

- Starting Material: 5-bromo-6-(bromomethyl)benzo[d]dioxole

- Reagents: Sodium azide (NaN3)

- Solvent: Anhydrous methanol (MeOH)

- Conditions: Reflux for 24 hours under argon

- Yield: 88%

- Description: Nucleophilic substitution of bromide by azide ion to form azidomethyl derivative.

| Parameter | Value |

|---|---|

| IR (CHCl3) cm⁻¹ | 3211 (azide N3 stretch), 3069, 3042 (aromatic C-H), 2957, 2862 (alkyl C-H), 1239, 1052 (C-O-C) |

| ¹H NMR (CDCl3, 400 MHz) | δ 7.31 (s, 1H), 7.19 (s, 1H), 6.08 (s, 2H), 4.78 (s, 2H) |

| ¹³C NMR (CDCl3, 100 MHz) | δ 148.5, 147.4, 128.6, 121.3, 113.9, 108.2, 102.1, 51.2 |

| HRMS (ESI) m/z | Calculated for C8H7BrN3O2 [M+H]+ 255.9716, Found 255.9717 |

Conversion to 6-Bromo-1,3-benzodioxole-5-carboxamide

While the direct literature on the exact amide formation from the azidomethyl intermediate is limited in the retrieved sources, a common approach in amide synthesis involves:

- Conversion of the azidomethyl group to an amine via reduction.

- Subsequent reaction of the amine with appropriate carboxyl derivatives (e.g., acid chlorides or activated esters) to form the carboxamide.

Alternatively, literature from LookChem suggests the use of thionyl chloride and ammonium salts to convert carboxylic acid derivatives to carboxamides under controlled temperatures (0–5 °C).

Alternative Synthetic Strategies

- Oxone-mediated oxidation of starting materials to carboxylic acid intermediates followed by conversion to acid chlorides using thionyl chloride and subsequent amidation with ammonia or ammonium salts.

- Suzuki-Miyaura coupling reactions have been employed to functionalize the benzodioxole ring system, but these are more relevant to derivative synthesis rather than the direct preparation of the carboxamide.

Summary Table of Key Preparation Steps

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-1,3-benzodioxole-5-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via bromination of 1,3-benzodioxole-5-carboxamide precursors using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–60°C), and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield improvements (>70%) are achievable by monitoring reaction progress via TLC and quenching side reactions early .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromine at C6, carboxamide at C5).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity (>95%).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 258.97).

Cross-referencing with literature data from analogous brominated benzodioxoles (e.g., 5-Bromo-6-hydroxy-1,3-benzodioxole) ensures accuracy .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways. Monitor via HPLC for degradation products like de-brominated analogs or hydrolyzed carboxamide derivatives .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) using the crystal structure of target proteins (e.g., kinases or GPCRs). Focus on the bromine atom’s steric and electronic effects, and the carboxamide’s hydrogen-bonding potential. Validate predictions with SAR studies: synthesize analogs (e.g., fluoro or methyl substitutions) and compare bioactivity data (IC, Ki) .

Q. What experimental strategies resolve contradictions in observed vs. predicted reactivity of this compound in cross-coupling reactions?

- Methodological Answer : When Suzuki-Miyaura coupling under Pd catalysis yields unexpected byproducts, systematically vary:

- Ligands : Switch from PPh to SPhos for enhanced steric protection.

- Bases : Test KCO vs. CsCO to modulate reaction kinetics.

- Solvents : Compare DME (polar aprotic) vs. toluene (nonpolar).

Use F NMR (if fluorinated partners) or in-situ IR to track intermediate formation .

Q. How can researchers establish structure-activity relationships (SAR) for this compound in antimicrobial studies?

- Methodological Answer : Design a library of derivatives with modifications at:

- Bromine position : Compare C6-bromo vs. C4-bromo analogs.

- Carboxamide group : Replace with esters or nitriles.

Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC assays and time-kill curves. Correlate electronic parameters (Hammett σ values) with activity trends .

Q. What are the best practices for scaling up this compound synthesis without compromising yield?

- Methodological Answer : Transition from batch to flow chemistry for exothermic bromination steps. Optimize residence time and mixing efficiency using microreactors. For workup, implement continuous liquid-liquid extraction systems. Monitor scalability via PAT (Process Analytical Technology) tools like ReactIR to detect intermediates in real-time .

Key Considerations for Experimental Design

- Safety : Handle brominated compounds in fume hoods with PPE (gloves, goggles). Avoid prolonged exposure due to potential neurotoxicity .

- Reproducibility : Pre-dry solvents (e.g., molecular sieves for DMF) and reagents to minimize variability .

- Data Validation : Use internal standards (e.g., 1,3,5-trimethoxybenzene for HPLC) and triplicate measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。